4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester

Description

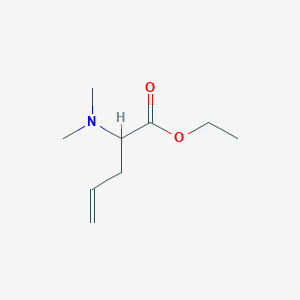

4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester (CAS: Not explicitly provided in evidence) is an unsaturated carboxylic acid ester featuring a dimethylamino (-N(CH₃)₂) substituent at the 2-position of the pentenoic acid backbone and an ethyl ester group. This compound is structurally characterized by its conjugated enoate system, which may influence its reactivity and biological activity.

Properties

CAS No. |

66917-63-3 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl 2-(dimethylamino)pent-4-enoate |

InChI |

InChI=1S/C9H17NO2/c1-5-7-8(10(3)4)9(11)12-6-2/h5,8H,1,6-7H2,2-4H3 |

InChI Key |

BOHFEXNXXRIRLU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Transesterification and Rearrangement Using Vinylcarbinol and Orthoacetates

A highly efficient method for preparing 4-pentenoic acid ethyl ester involves:

- Starting materials: Vinylcarbinol (allyl alcohol) and triethyl orthoacetate.

- Catalysts: Mineral acids (e.g., phosphoric acid), Lewis acids (e.g., aluminum trichloride), or organic acids.

- Reaction conditions: Heating at 80–150 °C for 8–16 hours with stirring.

- Process: Transesterification and rearrangement reactions produce 4-pentenoic acid ethyl ester.

- Post-reaction: Hydrolysis under alkaline conditions followed by acidification yields the free acid or ester.

- Yields and purity: Yields range from 87% to 92%, with product purity reaching 98.5–98.9% by distillation.

Example reaction conditions and results:

| Embodiment | Vinylcarbinol (g, mol) | Triethyl Orthoacetate (g, mol) | Catalyst & Amount | Temp (°C) | Time (h) | Product Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|---|---|

| 2 | 58.6 (1.0) | 250.5 (1.5) | AlCl3 (6.7g, 0.05mol) | 90 to 150 | 15 (6+9) | 92.0 | 98.5 |

| 3 | 58.6 (1.0) | 216.5 (1.3) | Propionic acid (3.7g, 0.05mol) | 90 to 150 | 11 (4+7) | 90.2 | 98.9 |

Following ester formation, alkaline hydrolysis (e.g., with 20–30% NaOH or KOH solution at 85–90 °C for 2 hours) and acidification with sulfuric acid yield 4-pentenoic acid with yields above 95% and purity above 98%.

Condensation of Allyl Chloride and Diethyl Malonate Followed by Saponification and Decarboxylation

Another synthetic route to 4-pentenoic acid involves:

- Starting materials: Allyl chloride and diethyl malonate.

- Reaction: Condensation under alkaline conditions (e.g., sodium ethoxide or sodium methoxide) at 20–40 °C for 2–4 hours to form 2-allyl diethyl malonate.

- Post-condensation: Saponification and decarboxylation convert the diester intermediate into 4-pentenoic acid.

- Yields: Approximately 71% yield of 4-pentenoic acid with >97% purity.

| Step | Conditions | Result |

|---|---|---|

| Condensation | 20–40 °C, 2–4 h, NaOEt base | 2-allyl diethyl malonate (~90% purity) |

| Saponification/Decarboxylation | Standard alkaline hydrolysis and heating | 4-pentenoic acid (~97% purity), 71% yield |

This method is noted for ease of operation and relatively high yield.

Esterification of 2-Methyl-4-pentenoic Acid Derivatives

Although the target compound has a dimethylamino substitution rather than methyl, related esters of 2-methyl-4-pentenoic acid have been synthesized by:

- Reacting ethyl 2-methyl-4-pentenoate (prepared from triethoxypropane and allyl alcohol) with alcohols such as n-hexanol or isobutanol to form corresponding esters.

- Saponification of ethyl esters to acids, followed by acidification and re-esterification.

- This approach can be adapted for amine-substituted esters by introducing the dimethylamino group either before esterification or via substitution on the ester.

This method is well documented for flavor and fragrance applications but requires modification for dimethylamino substitution.

Summary Table of Preparation Methods

| Method | Key Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Transesterification & Rearrangement | Vinylcarbinol + Triethyl orthoacetate | Acid catalyst, 80–150 °C, 8–16 h | 87–92 | 98.5–98.9 | Produces ethyl ester directly; scalable |

| Condensation + Saponification | Allyl chloride + Diethyl malonate | NaOEt base, 20–40 °C, 2–4 h + saponification | ~71 | >97 | Produces free acid; requires decarboxylation |

| Esterification of 2-methyl-4-pentenoic acid | Ethyl 2-methyl-4-pentenoate + alcohol | Standard esterification and saponification | Variable | High | Adaptable for substituted esters |

| Amination (proposed) | Halogenated ester + Dimethylamine | Nucleophilic substitution or reductive amination | N/A | N/A | For introducing 2-(dimethylamino) group |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)pent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or amines can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Scientific Research Applications of 4-Pentenoic Acid, 2-(dimethylamino)-, Ethyl Ester

This compound, also known as Ethyl 2-(dimethylamino)pent-4-enoate, is an organic compound with the molecular formula . It is an ester derivative of pent-4-enoic acid, modified with a dimethylamino group on the second carbon atom, which gives it unique chemical properties and reactivity. This compound is used in organic synthesis, drug development, and the production of specialty chemicals.

Applications

- Organic Synthesis Ethyl 2-(dimethylamino)pent-4-enoate serves as a building block in organic synthesis for creating complex molecules. It can be synthesized through alkylation of dimethylamine with ethyl 4-pentenoate, typically requiring a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack of dimethylamine on the ester. In industrial settings, continuous flow processes, automated reactors, and optimized temperature and pressure controls may be employed to enhance efficiency and yield in its production.

- Drug Development Derivatives of Ethyl 2-(dimethylamino)pent-4-enoate may exhibit biological activity, making them potential candidates for drug development and biochemical studies. Research indicates that 4-pentenoic acid derivatives can have anti-inflammatory, anti-cancer, and antimicrobial effects, with the dimethylamino functionality enhancing certain pharmacological properties.

- Production of Specialty Chemicals and Materials Ethyl 2-(dimethylamino)pent-4-enoate can be used in the production of specialty chemicals and materials like polymers and coatings.

Biological Activities of Related Compounds

| Compound Name | Biological Activity |

|---|---|

| Ethyl Pent-4-enoate | Moderate cytotoxicity |

| Dimethylaminopropanoate | Anti-inflammatory |

| 4-Pentenoic acid derivatives | Potential anti-cancer properties |

Case Studies and Research Findings

- Synthesis and Evaluation in Drug Development: A study explored the synthesis of 4-pentenoic acid derivatives as potential HSET inhibitors. Modifications to the ester group significantly impacted the inhibitory potency against cancer cell lines, with the extension of the alkyl chain improving activity by fivefold while maintaining favorable lipophilicity.

- Mechanistic Studies: In vitro studies have shown that 4-pentenoic acid-derived compounds can directly interact with target proteins involved in cancer proliferation. For example, a derivative inhibited HSET protein activity in cellular assays, suggesting a mechanism exploitable for therapeutic purposes.

- Pharmacological Profiles: A review highlighted the pharmacological activities of synthetic γ-butyrolactones and their derivatives, including those based on pentenoic acid structures. These compounds showed significant effects on biological targets such as DNA topoisomerase II and inflammatory pathways.

Physicochemical Properties

- Molecular Formula:

- Molecular Weight: 173.24 g/mol

- Appearance: Colorless to pale yellow liquid with a characteristic odor

- Solubility: Soluble in organic solvents

- Boiling Point: Approximately 122.8 °C

- Flash Point: Around 33.7 °C

Mechanism of Action

The mechanism of action of ethyl 2-(dimethylamino)pent-4-enoate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-pentenoic acid, 2-(dimethylamino)-, ethyl ester and its analogs:

Biological Activity

4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester, also known as Ethyl 2-(dimethylamino)pent-4-enoate, is an organic compound characterized by a unique structure that includes a dimethylamino group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C₉H₁₅N₁O₂

- Molecular Weight : 173.24 g/mol

- Appearance : Colorless to pale yellow liquid with a characteristic odor

- Solubility : Soluble in organic solvents

- Boiling Point : Approximately 122.8 °C

- Flash Point : Around 33.7 °C

The presence of the dimethylamino group is significant as it may influence the compound's reactivity and biological activity compared to structurally similar compounds (e.g., Ethyl Pent-4-enoate) .

Biological Activity Overview

Research indicates that compounds like 4-pentenoic acid derivatives can exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The dimethylamino functionality enhances certain pharmacological properties, making it a valuable candidate in drug design.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Ethyl Pent-4-enoate | Moderate cytotoxicity | |

| Dimethylaminopropanoate | Anti-inflammatory | |

| 4-Pentenoic acid derivatives | Potential anti-cancer properties |

Case Studies and Research Findings

-

Synthesis and Evaluation in Drug Development

A study investigated the synthesis of various derivatives of 4-pentenoic acid for their potential as HSET inhibitors. The results indicated that modifications to the ester group significantly affected the inhibitory potency against cancer cell lines. Specifically, extending the alkyl chain improved activity by fivefold while maintaining favorable lipophilicity . -

Mechanistic Studies

In vitro studies demonstrated that compounds derived from 4-pentenoic acid could interact directly with target proteins involved in cancer proliferation. For instance, a derivative was shown to inhibit HSET protein activity in cellular assays, suggesting a mechanism that could be exploited for therapeutic purposes . -

Pharmacological Profiles

A review highlighted the pharmacological activities of synthetic γ-butyrolactones and their derivatives, including those based on pentenoic acid structures. These compounds exhibited significant effects on various biological targets such as DNA topoisomerase II and inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester?

- Methodology : Synthesis can be achieved via esterification of the corresponding acid with ethanol using acid catalysts (e.g., H₂SO₄) or transesterification of methyl esters. Radioactive iodine tagging methods (e.g., air oxidation of Na¹³¹I followed by extraction) have been employed for isotopic labeling in related compounds . For dimethylamino-containing esters, nucleophilic substitution or Michael addition reactions are plausible, with catalysts like triethylamine enhancing yield .

Q. How can the purity and structural identity of this compound be validated?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) to compare retention indices and fragmentation patterns with reference libraries (e.g., NIST Chemistry WebBook) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves the dimethylamino group’s chemical shift (~2.2–2.5 ppm for N(CH₃)₂) and the ester carbonyl (~170 ppm). Infrared (IR) spectroscopy confirms ester C=O stretches (~1740 cm⁻¹) .

Q. What key physicochemical properties are critical for experimental design?

- Key Properties : Boiling point, solubility in polar/non-polar solvents, and hydrolytic stability under acidic/basic conditions. Data from NIST indicates similar esters (e.g., ethyl 2-methyl-4-pentenoate) have boiling points ~150–160°C and moderate solubility in ethanol and chloroform . Stability studies should assess decomposition under varying pH and temperature .

Advanced Research Questions

Q. How does stereoisomerism (e.g., Z/E configuration) affect analytical and synthetic outcomes?

- Methodology : Stereochemical analysis requires chiral chromatography (e.g., Chiralcel OD-H column) or nuclear Overhauser effect (NOE) NMR to distinguish Z/E isomers. For example, the Z-isomer of ethyl 4-methyl-2-pentenoate shows distinct NOE correlations between the methyl and vinyl protons . Computational modeling (e.g., DFT) predicts thermodynamic stability differences between isomers .

Q. What mechanistic role does the dimethylamino group play in nucleophilic reactions?

- Methodology : The dimethylamino group acts as an electron donor, stabilizing transition states in Michael additions or alkylation reactions. Kinetic studies using stopped-flow techniques and density functional theory (DFT) calculations reveal enhanced nucleophilicity at the β-carbon of the ester . Comparative studies with non-amino analogs show slower reaction kinetics .

Q. How can computational modeling optimize reaction conditions for this compound?

- Methodology : Quantitative Structure-Property Relationship (QSPR) models and neural networks predict optimal solvents, catalysts, and temperatures. For example, QSPR algorithms correlate the compound’s logP with solvent polarity to maximize yield in esterification . Molecular dynamics simulations model interactions with enzymes (e.g., lipases) for biocatalytic applications .

Contradictions and Data Gaps

- Stereochemical Stability : reports Z-isomer synthesis, but no data exists on isomer interconversion under experimental conditions. Further studies using variable-temperature NMR are needed.

- Biological Activity : While structural analogs (e.g., COX-2 inhibitors) suggest potential bioactivity , no direct studies on this compound’s interactions are available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.